molecular formula C10H11F4NO B13297575 4-(1-Amino-2-methylpropyl)-2,3,5,6-tetrafluorophenol

4-(1-Amino-2-methylpropyl)-2,3,5,6-tetrafluorophenol

Cat. No.: B13297575
M. Wt: 237.19 g/mol
InChI Key: OLJXYOQSAVBJAF-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropyl)-2,3,5,6-tetrafluorophenol: is an organic compound characterized by the presence of an amino group, a methyl group, and four fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-2-methylpropyl)-2,3,5,6-tetrafluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetrafluorophenol and 1-amino-2-methylpropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common conditions include temperatures ranging from 50°C to 100°C and the use of solvents like ethanol or methanol.

    Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and amination, to introduce the amino and methyl groups onto the phenol ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups in place of fluorine atoms.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel fluorinated compounds with unique properties.

Biology:

  • Investigated for its potential as a biochemical probe due to its fluorinated structure.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and potential as a drug candidate.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)-2,3,5,6-tetrafluorophenol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    1-Amino-2-methylpropan-2-ol: A related compound with similar structural features but lacking the fluorinated phenol ring.

    2-Amino-2-methyl-1-propanol: Another similar compound with an amino and methyl group but without the fluorine atoms.

Uniqueness:

  • The presence of four fluorine atoms on the phenol ring distinguishes 4-(1-Amino-2-methylpropyl)-2,3,5,6-tetrafluorophenol from other similar compounds.
  • The fluorinated structure imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

4-(1-amino-2-methylpropyl)-2,3,5,6-tetrafluorophenol

InChI

InChI=1S/C10H11F4NO/c1-3(2)9(15)4-5(11)7(13)10(16)8(14)6(4)12/h3,9,16H,15H2,1-2H3

InChI Key

OLJXYOQSAVBJAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=C(C(=C1F)F)O)F)F)N

Origin of Product

United States

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